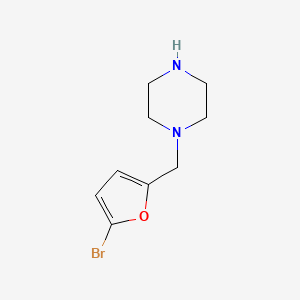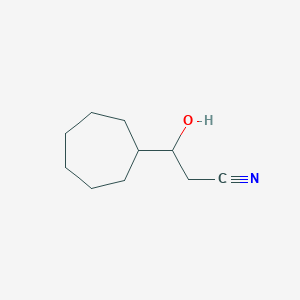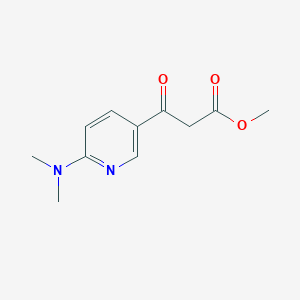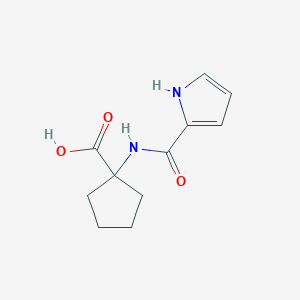![molecular formula C7H11NO2 B13594347 5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)
5-Azaspiro[2.4]heptane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[2.4]heptane-4-carboxylic acid is a non-natural amino acid that has gained significant attention in medicinal chemistry. This compound is particularly notable for its role as a building block in the synthesis of active pharmaceutical ingredients, such as antiviral agents used in the treatment of hepatitis C virus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane-4-carboxylic acid typically involves a catalytic and enantioselective preparation. One common method is the one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . Another method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmon-Smith reaction or its variations .
Industrial Production Methods: Industrial production methods for this compound often involve the use of phase-transfer catalysis and stereoselective synthesis techniques. These methods are designed to produce the compound in high yields and with high enantioselectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[2.4]heptane-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include dibromides, KOH, and metal carbenoids. The reaction conditions often involve the use of toluene/CH₂Cl₂ mixtures and phase transfer catalysts .
Major Products Formed: The major products formed from these reactions include N-Boc-protected derivatives and other modified proline analogues. These products are often used as intermediates in the synthesis of biologically active molecules .
Scientific Research Applications
5-Azaspiro[2.4]heptane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a versatile starting material for the synthesis of various proline derivatives. In biology and medicine, it is a key element in the synthesis of antiviral agents, such as ledipasvir, which is used to treat hepatitis C virus infections . Additionally, its presence in peptide chains causes conformational restrictions that are critical for biological activity .
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptane-4-carboxylic acid involves its incorporation into peptide chains, where it induces conformational restrictions that enhance biological activity. This compound is particularly effective in the synthesis of antiviral agents, where it targets non-structural protein 5A (NS5A) inhibitors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Azaspiro[2.4]heptane-4-carboxylic acid include 5-Azaspiro[2.4]heptane-6-carboxylic acid, 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid, and 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid .
Uniqueness: What sets this compound apart from these similar compounds is its specific use in the synthesis of ledipasvir, an antiviral agent for hepatitis C virus infections. Its unique structure allows for the induction of conformational restrictions in peptide chains, which is critical for its biological activity .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-7(1-2-7)3-4-8-5/h5,8H,1-4H2,(H,9,10) |
InChI Key |
CVPZIHYJXYSOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)



